molecular formula C13H22O2 B12795784 Methyl dodec-2-ynoate CAS No. 10522-19-7

Methyl dodec-2-ynoate

Cat. No.: B12795784
CAS No.: 10522-19-7
M. Wt: 210.31 g/mol
InChI Key: XMQXGBBTGXUSGX-UHFFFAOYSA-N
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Description

Methyl dodec-2-ynoate is an organic compound with the molecular formula C13H22O2. It is an ester derived from dodecynoic acid and methanol. This compound is characterized by the presence of a triple bond between the second and third carbon atoms in the dodecyl chain, making it an alkyne ester. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl dodec-2-ynoate can be synthesized through several methods. One common approach involves the esterification of dodecynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, this compound can be produced using continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Methyl dodec-2-ynoate undergoes several types of chemical reactions, including:

    Oxidation: The triple bond in this compound can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or ozone.

    Reduction: The compound can be reduced to form alkenes or alkanes using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), ozone (O3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Nucleophiles such as amines or alcohols

Major Products Formed:

    Oxidation: Diketones, carboxylic acids

    Reduction: Alkenes, alkanes

    Substitution: Amino esters, alkoxy esters

Scientific Research Applications

Methyl dodec-2-ynoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl dodec-2-ynoate involves its interaction with specific molecular targets and pathways. The triple bond in the compound allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

    Methyl dodec-2-enoate: Similar structure but with a double bond instead of a triple bond.

    Methyl dodecanoate: Saturated ester with no double or triple bonds.

    Methyl octynoate: Shorter alkyne ester with similar reactivity.

Uniqueness: Methyl dodec-2-ynoate is unique due to the presence of the triple bond, which imparts distinct chemical reactivity compared to its saturated and unsaturated counterparts. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

CAS No.

10522-19-7

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

methyl dodec-2-ynoate

InChI

InChI=1S/C13H22O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h3-10H2,1-2H3

InChI Key

XMQXGBBTGXUSGX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC#CC(=O)OC

Origin of Product

United States

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